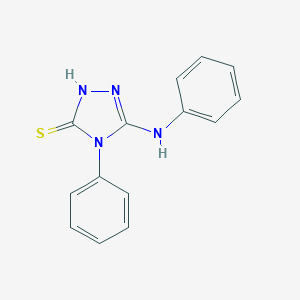

5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-anilino-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4S/c19-14-17-16-13(15-11-7-3-1-4-8-11)18(14)12-9-5-2-6-10-12/h1-10H,(H,15,16)(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVANMXLTWBUFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NNC(=S)N2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065715 |

Source

|

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-phenyl-5-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14132-84-4 |

Source

|

| Record name | 2,4-Dihydro-4-phenyl-5-(phenylamino)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14132-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014132844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-phenyl-5-(phenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-phenyl-5-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-anilino-4-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ANILINO-4-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94E7X5RL4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol

Foreword: The Architectural Significance of the 1,2,4-Triazole Scaffold

In the landscape of medicinal chemistry and drug development, the 1,2,4-triazole nucleus stands as a "privileged scaffold." This five-membered heterocyclic ring, containing three nitrogen atoms, is a cornerstone in the design of a multitude of pharmacologically active agents.[1] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have led to its incorporation into drugs with a vast spectrum of activities, including antimicrobial, antifungal, anticancer, and anticonvulsant properties.[2][3][4][5]

This guide focuses on a specific, highly versatile derivative: 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol . The strategic placement of anilino and phenyl groups at positions 5 and 4, respectively, coupled with a reactive thiol group at position 3, makes this molecule a critical intermediate for the synthesis of more complex, biologically potent compounds.[6] Understanding its synthesis and confirming its structural integrity through rigorous characterization are paramount steps for any research program leveraging this scaffold. This document provides a field-proven, in-depth protocol, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale that ensure a successful and reproducible outcome.

Part 1: The Synthetic Pathway - A Two-Step, One-Pot Approach

The synthesis of this compound is elegantly achieved through the base-catalyzed intramolecular cyclization of a 1,4-disubstituted thiosemicarbazide precursor. The entire process, from commercially available starting materials to the cyclized product, can be performed sequentially.

Foundational Chemistry: Formation of the Thiosemicarbazide Intermediate

The journey begins with the synthesis of the key intermediate, 1-phenyl-4-phenylthiosemicarbazide . This reaction is a classic nucleophilic addition of phenylhydrazine to the electrophilic carbon of phenyl isothiocyanate.

-

Causality of Reagent Choice: Phenylhydrazine serves as the nitrogen nucleophile, while phenyl isothiocyanate provides the thiocarbonyl backbone. The choice of an inert solvent like absolute ethanol is crucial; it readily dissolves the reactants while not interfering with the nucleophilic attack, facilitating the reaction towards completion. This reaction is typically exothermic and proceeds smoothly at room temperature or with gentle heating.[7][8][9]

The Decisive Step: Base-Catalyzed Intramolecular Cyclization

With the thiosemicarbazide formed in situ, the next step is the ring closure to form the stable 1,2,4-triazole heterocycle. This is not a spontaneous process; it requires activation via a strong base.

-

The Role of the Base (NaOH/KOH): The addition of a strong base, such as sodium hydroxide, is the critical step that initiates cyclization.[10][11] The base abstracts a proton from one of the amide nitrogens of the thiosemicarbazide, creating a highly nucleophilic anion. This anion then executes an intramolecular attack on the thiocarbonyl carbon. This process forms a five-membered ring intermediate, which subsequently eliminates a molecule of water upon heating under reflux to yield the aromatic and thermodynamically stable triazole ring.[12] Acidification in the final work-up step is essential to protonate the thiol group and precipitate the final product from the aqueous solution.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the synthetic procedure.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

-

Phenylhydrazine (97%)

-

Phenyl isothiocyanate (98%)

-

Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Absolute Ethanol

-

Standard laboratory glassware, magnetic stirrer with heating, and filtration apparatus.

Procedure:

-

Step 1: Formation of Thiosemicarbazide Intermediate.

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenyl isothiocyanate (0.1 mol) in absolute ethanol (100 mL).

-

To this stirring solution, add phenylhydrazine (0.1 mol) dropwise over 15 minutes. An exothermic reaction may be observed, and a white precipitate of 1,4-diphenylthiosemicarbazide may begin to form.

-

Continue stirring the mixture at room temperature for an additional 60 minutes to ensure the reaction goes to completion.

-

-

Step 2: Cyclization and Product Formation.

-

To the flask containing the thiosemicarbazide slurry, add a solution of sodium hydroxide (0.15 mol) in water (20 mL).

-

Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. Maintain reflux for 3-4 hours. The solid will dissolve as the reaction proceeds, forming a clear, yellowish solution.

-

After the reflux period, cool the reaction mixture to room temperature.

-

Transfer the cooled solution into a beaker containing 200 mL of cold water.

-

Slowly acidify the solution by adding concentrated hydrochloric acid dropwise with vigorous stirring until the pH is approximately 5-6.

-

A voluminous white or off-white precipitate of the target compound will form.

-

-

Step 3: Isolation and Purification.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid cake thoroughly with cold distilled water (3 x 50 mL) to remove any inorganic salts.

-

Dry the crude product in a vacuum oven at 60-70 °C.

-

For further purification, recrystallize the crude solid from hot ethanol to obtain pure this compound as fine crystals.

-

Part 2: Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of physical and spectroscopic methods provides a self-validating system of characterization. The data presented below is based on established values for this class of compounds.[5][13][14]

Physical Properties

A preliminary, yet vital, characterization involves observing the compound's physical state and determining its melting point.

| Property | Observed Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₄H₁₂N₄S |

| Molecular Weight | 268.34 g/mol [15] |

| Melting Point | Typically in the range of 210-212 °C (recrystallized) |

-

Expert Insight: A sharp melting point is a strong indicator of high purity. A broad melting range suggests the presence of impurities or residual solvent.

Spectroscopic Analysis: The Structural Fingerprint

Spectroscopic analysis provides unambiguous evidence of the compound's molecular structure.

IR spectroscopy is used to identify the key functional groups present in the molecule. The thiol-thione tautomerism is a key feature, and in the solid state, the thione form (C=S) often predominates.

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| 3320 - 3250 | N-H Stretch | Confirms the presence of the anilino N-H group.[16] |

| ~2575 | S-H Stretch (weak) | Indicates the presence of the thiol tautomer, though often weak or absent.[16] |

| 1605 - 1590 | C=N Stretch | Characteristic of the triazole ring system.[16][17] |

| 1535, 1260, 1050 | N-C=S Amide Bands | Strong evidence for the thioamide/thione structure within the ring.[16] |

| 3100-3000, 1500-1400 | Aromatic C-H, C=C | Confirms the presence of the two phenyl rings. |

NMR provides detailed information about the carbon-hydrogen framework. Spectra are typically recorded in DMSO-d₆ due to solubility.

¹H NMR Spectroscopy:

-

δ 13.0 - 14.0 ppm (singlet, 1H): This downfield signal is characteristic of the N-H proton of the triazole ring in its thione form, often mistakenly assigned to S-H. Its broadness and chemical shift are highly dependent on concentration and temperature.[16][18][19]

-

δ 9.5 - 10.5 ppm (singlet, 1H): Attributable to the N-H proton of the exocyclic anilino group.

-

δ 7.0 - 8.0 ppm (multiplet, 10H): A complex multiplet region corresponding to the protons of the two distinct phenyl rings (the N4-phenyl and the N5-anilino groups).

¹³C NMR Spectroscopy:

-

δ ~165 ppm: Corresponds to the C3 carbon (C=S), which is significantly deshielded due to the attached sulfur and nitrogen atoms.[11]

-

δ ~150 ppm: Corresponds to the C5 carbon, attached to the anilino group.

-

δ 115 - 140 ppm: A series of signals corresponding to the 12 aromatic carbons of the two phenyl rings.

MS confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak [M]⁺: A prominent peak should be observed at m/z = 268, corresponding to the molecular weight of the compound.[15]

-

Key Fragments: Expect fragmentation corresponding to the loss of the phenyl group (m/z = 191), anilino group, and other characteristic cleavages of the triazole ring.

Visualizing the Characterization Workflow

This diagram outlines the systematic process for structural verification.

Caption: A systematic workflow for the characterization of the title compound.

Conclusion

The synthesis and characterization of this compound are straightforward yet require meticulous attention to procedural detail and a comprehensive analytical approach for validation. The protocols and insights provided in this guide represent a robust and reproducible methodology. By understanding the chemical principles behind each step—from the nucleophilic attack forming the thiosemicarbazide to the base-catalyzed cyclization—researchers can confidently synthesize this valuable intermediate. Subsequent rigorous characterization using a suite of spectroscopic techniques ensures the structural integrity necessary for its successful application in advanced drug discovery and materials science programs.

References

- BPAS Journals. (n.d.). 1,2,4-Triazole Derivatives As Potent Antimicrobial Agents: A Review.

- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). PMC.

- 1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). PMC - NIH.

- Abd El‐Azim, M. H. M., Assy, M. G., Khalil, M. I., & Selim, Y. A. (2020). Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Journal of Heterocyclic Chemistry, 57(8), 3153–3160.

- GIQIMO. (n.d.). Synthesis: cyclization of thiosemicarbazones.

- MDPI. (n.d.). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives.

- ResearchGate. (n.d.). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives | Request PDF.

- PubMed. (n.d.). Antibacterial activity study of 1,2,4-triazole derivatives.

- Matin, M. M., & Matin, P. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH.

- ResearchGate. (n.d.). Synthesis of 1,2,4-Triazoles and Thiazoles from Thiosemicarbazide and Its Derivatives | Request PDF.

- Farmacia Journal. (n.d.). SYNTHESIS OF SOME 1,4-DISUBSTITUTED THIOSEMICARBAZIDES AS INTERMEDIATES FOR THE SYNTHESIS OF 1,3,4-THIADIAZOLE DERIVATIVES.

- BenchChem. (2025). Spectroscopic Analysis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide.

- ResearchGate. (n.d.). (PDF) Thiosemicarbazides: Synthesis and reactions.

- PubMed. (1996). Synthesis and antimicrobial activity of some 1,4-disubstituted thiosemicarbazide and 2,5-disubstituted 1,3,4-thiadiazole derivatives. Farmaco, 51(12), 811-4.

- Semantic Scholar. (n.d.). SYNTHESIS OF SOME 1,4-DISUBSTITUTED THIOSEMICARBAZIDES AS INTERMEDIATES FOR THE SYNTHESIS OF 1,3,4-THIADIAZOLE DERIVATIVES.

- ResearchGate. (2019). Synthesis and evaluation of cytotoxic activities of some 1,4-disubstituted thiosemicarbazides, 2,5-disubstituted-1,3,4-thiadiazoles and 1,2,4-triazole-5-thiones derived from benzilic acid hydrazide.

- Osman, M. A., Hassan, H. A., Abdelhamid, D., & Mohassab, A. M. (2015). Synthesis of ١,٢,٤-triazole-٣-thiol derivative. MJMR, 26(2), 171-174.

- PubMed. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422.

- Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research, 3(5).

- Ahmed, S., Murad, S., Munir, I., Sheikh, S., Ahmad, Q. A., Shahid, N., Rizvi, S. M. A., & Shahid, A. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH.

- MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.

- NIH PubChem. (n.d.). This compound.

- ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.

- Istanbul University Press. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.

- BenchChem. (n.d.). This compound | RUO.

- SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives.

- ResearchGate. (2025). (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.

- The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.

- Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-.

- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). NIH.

- IJRPC. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING.

- Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF 4-SUBSTITUTED-THIOSEMICARBAZIDES AND DIAZOTIZATION PRODUCTS.

- MDPI. (n.d.). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products.

- DergiPark. (n.d.). MICROWAVE SYNTHESIS OF 3- AND 4-SUBSTITUTED-5-((3- PHENYLPROPYL)THIO)-4H-1,2,4-TRIAZOLES.

- ResearchGate. (2025). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.

-

Semantic Scholar. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][2][20]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research. Retrieved from

- MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.

- ResearchGate. (n.d.). ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top)....

- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II).

- MICROWAVE SYNTHESIS OF 3- AND 4-SUBSTITUTED-5-((3- PHENYLPROPYL)THIO)-4H-1,2,4-TRIAZOLES. (n.d.).

Sources

- 1. bpasjournals.com [bpasjournals.com]

- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijbr.com.pk [ijbr.com.pk]

- 6. benchchem.com [benchchem.com]

- 7. farmaciajournal.com [farmaciajournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antimicrobial activity of some 1,4-disubstituted thiosemicarbazide and 2,5-disubstituted 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. med.minia.edu.eg [med.minia.edu.eg]

- 12. scispace.com [scispace.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ijbr.com.pk [ijbr.com.pk]

- 15. This compound | C14H12N4S | CID 667525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijrpc.com [ijrpc.com]

- 18. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 19. mdpi.com [mdpi.com]

- 20. sci-hub.ru [sci-hub.ru]

An In-depth Technical Guide to the Antimicrobial Action of 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

The relentless evolution of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the 1,2,4-triazole nucleus stands out for its remarkable versatility and broad spectrum of biological activities. This guide provides a comprehensive technical overview of the antimicrobial mechanism of a specific, promising derivative: 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol. We will delve into its synthesis, structure-activity relationships, and the current understanding of its molecular interactions with microbial targets, supported by experimental evidence and in silico modeling.

Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged structure in drug discovery, forming the core of numerous clinically successful drugs.[1] Its unique electronic and structural features, including its ability to participate in hydrogen bonding and coordinate with metal ions, make it an ideal scaffold for designing molecules that can interact with a wide range of biological targets.[2] Well-known antifungal agents like fluconazole and itraconazole, which inhibit lanosterol 14α-demethylase, underscore the therapeutic importance of this heterocycle.[1][2] The subject of this guide, this compound, and its derivatives have demonstrated promising antimicrobial activities against a variety of bacterial and fungal strains, prompting a deeper investigation into their mechanism of action.[3][4][5]

Synthesis and Physicochemical Properties

The synthesis of the this compound core typically involves a multi-step process. A common route begins with the reaction of benzoic acid hydrazide with carbon disulfide in an alkaline solution to form a potassium dithiocarbazinate salt.[3][5][6] This intermediate is then cyclized with hydrazine hydrate to yield the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol nucleus.[3][5][6] The anilino and phenyl substitutions at the 5 and 4 positions, respectively, are introduced through the appropriate starting materials.

Experimental Protocol: Synthesis of the 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Nucleus

-

Step 1: Synthesis of Benzoic Acid Hydrazide: Reflux methyl benzoate with hydrazine hydrate in absolute ethanol for 4 hours.[6]

-

Step 2: Formation of Potassium Dithiocarbazinate Salt: React benzoic acid hydrazide with carbon disulfide in the presence of potassium hydroxide and absolute ethanol. Stir the mixture for 18 hours, followed by the addition of dry ether to precipitate the salt.[6]

-

Step 3: Cyclization to form the Triazole Ring: Reflux the potassium dithiocarbazinate salt with hydrazine hydrate in water to induce cyclization and form the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[6]

The physicochemical properties of this scaffold, such as its lipophilicity and hydrogen bonding capacity, are crucial for its interaction with biological membranes and molecular targets. The presence of the thiol (-SH) group is of particular interest, as it can exist in a tautomeric thione (-C=S) form and is known to be a key pharmacophore in many biologically active molecules.

Proposed Mechanisms of Antimicrobial Action

The precise mechanism of action for this compound is likely multifaceted and may vary between different microbial species. Based on studies of related triazole-thiol derivatives, several putative mechanisms can be proposed and are areas of active investigation.

A primary hypothesis for the antimicrobial activity of many heterocyclic compounds is the inhibition of essential microbial enzymes. For triazole derivatives, several key enzymes have been identified as potential targets.

-

Tyrosinase Inhibition: Recent studies on mercapto-phenyl-1,2,4-triazole derivatives have demonstrated potent inhibitory activity against tyrosinase, an enzyme crucial for melanin biosynthesis in fungi and involved in other microbial processes.[7] The inhibition is likely achieved through the coordination of the triazole and thiol moieties with the copper ions in the enzyme's active site.

-

Other Potential Enzyme Targets: While direct evidence for this compound is still emerging, related triazole compounds have been shown to inhibit other vital enzymes such as acetylcholinesterase, butyrylcholinesterase, and α-glucosidase.[8] Further enzymatic assays are required to determine if the title compound exhibits similar inhibitory profiles.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8). Prepare a solution of L-DOPA (substrate) in the same buffer.

-

Assay Procedure: In a 96-well plate, add the tyrosinase solution, the test compound (dissolved in a suitable solvent like DMSO), and phosphate buffer. Incubate for 10 minutes at room temperature.

-

Initiation of Reaction: Add the L-DOPA solution to initiate the enzymatic reaction.

-

Measurement: Measure the absorbance at 475 nm at regular intervals using a microplate reader. The rate of dopachrome formation is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

The lipophilic nature of the phenyl and anilino groups suggests that these compounds may interact with and disrupt the microbial cell membrane. This could lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Experimental Protocol: Membrane Permeability Assay (Propidium Iodide Uptake)

-

Cell Culture: Grow the target microbial cells to the mid-logarithmic phase.

-

Treatment: Treat the cells with varying concentrations of the this compound derivative.

-

Staining: Add propidium iodide (a fluorescent dye that only enters cells with compromised membranes) to the cell suspension.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the percentage of fluorescent (membrane-compromised) cells. An increase in fluorescence intensity indicates membrane damage.

Some heterocyclic compounds are known to intercalate with DNA or inhibit enzymes involved in nucleic acid replication and transcription. The planar aromatic rings of the this compound scaffold could potentially facilitate such interactions.

dot

Caption: Hypothetical intercalation of the triazole compound into the DNA double helix.

Structure-Activity Relationship (SAR) Studies

The antimicrobial potency of 1,2,4-triazole-3-thiol derivatives is significantly influenced by the nature and position of substituents on the triazole ring and its appended functionalities.[9]

-

Substituents on the Phenyl and Anilino Rings: The presence of electron-donating or electron-withdrawing groups on the phenyl and anilino rings can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its ability to penetrate microbial cells and interact with its target. For instance, derivatives with hydroxyl groups have shown enhanced activity against certain bacterial strains.

-

Modifications at the Thiol Group: The thiol group is a key site for derivatization. The synthesis of Schiff bases and Mannich bases by reacting the amino group and modifying the thiol group has led to compounds with altered and sometimes enhanced antimicrobial profiles.[10][11]

| Derivative | Modification | Observed Antimicrobial Activity | Reference |

| Schiff Base Derivatives | Condensation with various aldehydes | Promising activity against bacteria and yeast-like fungi. | [3][5] |

| Mannich Base Derivatives | Reaction with formaldehyde and amines | Potent inhibitory effects against both Gram-positive and Gram-negative bacteria. | [11] |

| Sulfide Derivatives | Reaction of the chloromethyl derivative with thiols | Good activity against Bacillus cereus. | [11] |

In Silico Approaches: Molecular Docking

Molecular docking studies are invaluable tools for predicting the binding modes of ligands with their putative protein targets and for elucidating structure-activity relationships at the molecular level. For 1,2,4-triazole derivatives, docking studies have been employed to investigate their interactions with the active sites of various enzymes. These studies often reveal key hydrogen bonding and hydrophobic interactions that contribute to the binding affinity.

dot

Caption: A simplified workflow for molecular docking studies.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of new antimicrobial agents. While current research points towards enzyme inhibition and membrane disruption as plausible mechanisms of action, further investigations are crucial to fully elucidate the molecular basis of its activity.

Future research should focus on:

-

Target Identification and Validation: Utilizing techniques such as proteomics and genomics to identify the specific molecular targets of these compounds in various microbial species.

-

Mechanism of Resistance: Investigating the potential for microorganisms to develop resistance to these compounds and understanding the underlying mechanisms.

-

Lead Optimization: Synthesizing and screening a wider range of derivatives to improve potency, selectivity, and pharmacokinetic properties.

References

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Available at: [Link]

-

Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021-06-01). Available at: [Link]

-

Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[3][12][13]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research. Available at: [Link]

-

Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024-12-20). Available at: [Link]

-

Synthesis and antibacterial activity of some new 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. LookChem.com. Available at: [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

-

Gumrukcuoglu, N., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]

-

Sabale, P. M., & Mehta, P. (2013). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Indian Journal of Heterocyclic Chemistry, 23, 149-154. Available at: [Link]

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]

-

Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI. Available at: [Link]

-

The search of new biologically active compounds with antibacterial and antifungal activity among 1,2,4-triazole-3-thiol derivatives with the remnants of thiophene. Available at: [Link]

-

Gupta, D., & Jain, D. K. (2015). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of advanced pharmaceutical technology & research, 6(3), 141–146. Available at: [Link]

-

Ghattas, A. E. B. A. G., Moustafa, H. M., Hassanein, E. A. A., & Hussein, B. R. M. (2016). Synthesis and antibacterial activity of some new 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Arabian Journal of Chemistry, 9, S1654–S1659. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research - Physical Sciences. Available at: [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. MDPI. Available at: [Link]

-

Development of mercapto-phenyl-1,2,4-triazole bearing thio-quinoline as a novel class of tyrosinase inhibitors: an in vitro and in silico study. (2025-07-14). Available at: [Link]

-

Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. Available at: [Link]

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2018-03-06). ResearchGate. Available at: [Link]

Sources

- 1. v3.pjsir.org [v3.pjsir.org]

- 2. mdpi.com [mdpi.com]

- 3. Istanbul University Press [iupress.istanbul.edu.tr]

- 4. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development of mercapto-phenyl-1,2,4-triazole bearing thio-quinoline as a novel class of tyrosinase inhibitors: an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and antibacterial activity of some new 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 13. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

A Researcher's Guide to the Spectral Analysis of 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol Derivatives

Foreword: Unveiling the Molecular Architecture

In the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone, with the 1,2,4-triazole nucleus being a particularly privileged scaffold. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] The specific class of 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives presents a fascinating area of study due to its structural complexity and therapeutic potential. Understanding the precise molecular architecture of these compounds is paramount for elucidating their structure-activity relationships (SAR) and for the rational design of new, more potent drug candidates.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a cohesive understanding of why certain spectral analyses are chosen and how the resulting data are interpreted to build a complete, validated molecular picture. We will delve into the core spectroscopic techniques—FT-IR, NMR, Mass Spectrometry, and UV-Vis—and explore how they are synergistically applied to characterize these triazole derivatives, with a special focus on the critical phenomenon of thione-thiol tautomerism.

The Structural Elucidation Workflow: A Multi-faceted Approach

The characterization of novel this compound derivatives is not a linear process but rather an integrated workflow. Each spectroscopic technique provides a unique piece of the structural puzzle. The confidence in the final structure is derived from the convergence of data from all methods.

Caption: Integrated workflow for the synthesis and structural elucidation of triazole derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Key Functional Groups

FT-IR spectroscopy serves as the first line of analysis, providing rapid and definitive evidence for the presence of key functional groups. The primary utility in the context of this compound derivatives lies in identifying the success of the synthesis and in probing the thione-thiol tautomerism.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the dried, purified solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to the sample measurement.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

The choice of ATR over traditional KBr pellets is one of convenience and reproducibility, as it requires minimal sample preparation and avoids potential complications from moisture in the KBr.

Interpreting the Spectrum:

The most critical region of the IR spectrum for these compounds is where the N-H, S-H, and C=S stretching vibrations appear. The presence or absence of certain peaks provides strong evidence for the dominant tautomeric form in the solid state.[4]

| Wavenumber (cm⁻¹) | Vibration Mode | Significance in Triazole Derivatives |

| 3450 - 3200 | N-H stretch (Anilino) | Confirms the presence of the anilino substituent. Often appears as one or two sharp bands.[5][6] |

| 3200 - 3100 | N-H stretch (Triazole ring) | Indicates the N-H bond within the triazole ring, characteristic of the thione form.[7] |

| 2700 - 2550 | S-H stretch (Thiol) | A weak but sharp band in this region is a key indicator of the thiol tautomer.[4] |

| 1625 - 1580 | C=N stretch (Triazole ring) | Confirms the formation of the triazole ring.[1] |

| 1340 - 1150 | C=S stretch (Thione) | The presence of a band in this region is strong evidence for the thione tautomer.[4][7] |

Causality in Interpretation: The thione form (C=S) and the thiol form (S-H) are mutually exclusive at the 3-position. Therefore, observing a distinct S-H stretch around 2564 cm⁻¹ strongly suggests the presence of the thiol tautomer, while its absence and the presence of a C=S band around 1250 cm⁻¹ points to the thione form being dominant.[4][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy, including both ¹H and ¹³C NMR, is arguably the most powerful tool for the complete structural elucidation of these molecules. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the mapping of connectivity through the molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred due to its ability to dissolve a wide range of organic compounds and to avoid exchange of labile protons (like N-H and S-H) with the solvent.

-

Data Acquisition: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to assign signals to specific atoms in the molecule.

¹H NMR Spectral Features:

The ¹H NMR spectrum provides a wealth of information. The key is to look for characteristic signals that confirm the presence of the anilino and phenyl groups, as well as the labile protons that help identify the tautomeric form.

| Chemical Shift (δ, ppm) | Proton Type | Multiplicity | Significance |

| 13.0 - 14.0 | -SH (Thiol) | Singlet (broad) | A downfield singlet is a definitive marker for the thiol proton.[8][9] |

| 9.5 - 11.5 | -NH (Anilino) | Singlet (broad) | Confirms the anilino N-H proton.[5] |

| 7.0 - 8.5 | Aromatic (Ar-H) | Multiplet | Signals corresponding to the protons of the 4-phenyl and 5-anilino groups.[6][10] |

| 5.0 - 6.0 | -NH₂ (Amino at N4) | Singlet (broad) | In related 4-amino derivatives, this signal is characteristic.[6] |

¹³C NMR Spectral Features:

¹³C NMR complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shift of the C3 carbon of the triazole ring is particularly diagnostic for the tautomeric form.

| Chemical Shift (δ, ppm) | Carbon Type | Significance |

| 160 - 175 | C=S (Thione) | A signal in this downfield region is characteristic of the thione carbon (C3).[7] |

| 150 - 160 | C-S (Thiol) | The C3 carbon in the thiol form appears at a slightly more upfield position compared to the thione form. |

| 115 - 150 | Aromatic (Ar-C) | Signals corresponding to the carbons of the phenyl and anilino rings.[10] |

Distinguishing Tautomers with NMR: The most definitive evidence from NMR for the thione vs. thiol form comes from the ¹H spectrum. A broad singlet observed between 13-14 ppm is characteristic of the SH proton.[8][9] In contrast, the NH proton of the triazole ring in the thione form typically appears in a similar region. However, the combination of IR data (presence or absence of an S-H stretch) and the ¹³C chemical shift of the C3 carbon provides a self-validating system for the correct assignment.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight of the synthesized compound and providing structural information through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a common technique for these types of molecules.

Experimental Protocol: ESI-MS

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile), often with a small amount of formic acid to promote ionization.

-

Data Acquisition: The solution is infused into the ESI source. The mass analyzer (e.g., Quadrupole or Time-of-Flight) scans a range of mass-to-charge (m/z) ratios.

-

Data Analysis: The spectrum is analyzed for the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) to confirm the molecular weight. The fragmentation pattern is then analyzed to corroborate the proposed structure.

Fragmentation Pathways:

The 1,2,4-triazole ring undergoes characteristic fragmentation patterns. Understanding these pathways is crucial for structural elucidation.[11] Common fragmentations include the loss of neutral molecules like HCN, N₂, and cleavage of the substituent groups.[11][12] The fragmentation of the anilino and phenyl groups will also produce characteristic ions.

Caption: Generalized fragmentation pathways for this compound derivatives in ESI-MS.

By analyzing the m/z values of the fragment ions, one can piece together the molecular structure, providing an orthogonal validation to the NMR and IR data.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be a useful tool for studying tautomerism in solution. The chromophoric groups, including the aromatic rings and the C=S or C=N bonds, give rise to characteristic absorption bands.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol).

-

Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm).

-

Data Analysis: The wavelengths of maximum absorption (λ_max) are identified.

Interpretation of UV-Vis Spectra:

For 5-substituted-3-mercapto-1,2,4-triazoles, the UV spectra in an ethanolic solution often show two maximum absorption bands.[7]

-

~250-260 nm: Attributed to π → π* transitions within the aromatic rings and the triazole system.

-

~280-300 nm: The presence of this longer-wavelength absorption is often attributed to the n → π* transition of the C=S chromophore, indicating the presence of the thione form in solution.[7][13]

The position and intensity of these bands can be influenced by the solvent and the specific substituents on the aromatic rings. By changing the pH of the solution, one can often shift the tautomeric equilibrium and observe corresponding changes in the UV-Vis spectrum, further aiding in the study of the thione-thiol forms.[13]

Conclusion: A Synthesis of Evidence

The robust characterization of this compound derivatives is achieved not by a single "magic bullet" technique, but by the logical synthesis of data from multiple spectroscopic methods. FT-IR provides a quick check for key functional groups, NMR meticulously maps the molecular skeleton, mass spectrometry confirms the molecular weight and offers fragmentation clues, and UV-Vis spectroscopy probes the electronic structure and solution-state behavior. The convergence of these independent lines of evidence provides the high degree of certainty required in modern drug discovery and development. This integrated approach ensures that the assigned structure is not just a plausible representation, but a rigorously validated molecular reality.

References

-

Ikizler, A. A., Ikizler, A., Erdoğan, Y., & Serdar, M. (1991). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3), 335-344. Retrieved from [Link]

-

Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. Retrieved from [Link]

- Singh, P., & Kumar, A. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science, 1(3).

- Al-Sultani, A. H. H., Hassan, M. A., & Al-Asadi, F. H. (2020).

-

Büyüktaş, M., Gökçe, M., & Çıkrıkçı, S. (2018). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 23(11), 2948. Retrieved from [Link]

- Sravya, G., & Shylaja, G. (2018). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Applicable Chemistry, 7(5), 1285-1290.

-

Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S., & Sanina, N. A. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 26(22), 6985. Retrieved from [Link]

-

El-Sayed, W. A. (2013). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 2(3), 139-155. Retrieved from [Link]

- Ghattas, A. E. B. A. G., Moustafa, H. M., Hassanein, E. A. A., & Hussein, B. R. M. (2016). Synthesis and antibacterial activity of some new 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Arabian Journal of Chemistry, 9, S1654–S1659.

-

Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 848-857. Retrieved from [Link]

-

Anastassiades, M., & Scherbaum, E. (2018). Determination of Triazole Derivative Metabo- lites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. EURL-SRM. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(8), 3425. Retrieved from [Link]

- Hovhannisyan, A. A., et al. (2023). The thione‐thiol tautomerism in 1,2,4‐triazoles.

-

Ghasemi, J., & Niazi, A. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 15(11), 1387-1396. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol. Retrieved from [Link]

- Bachay, I. A., et al. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo.

-

Studzińska, S., & Buszewski, B. (2018). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Frontiers in Chemistry, 6, 592. Retrieved from [Link]

-

Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. Retrieved from [Link]

- Asif, M. (2022). Significant biological activities of triazole derivatives.

-

Kurasov, D. O., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 28(13), 5179. Retrieved from [Link]

- Al-Masoudi, W. A. M., & Al-Amiery, A. A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 205-213.

- Avdović, E. H., et al. (2012). UV spectrophotometric determination of pK's of 1,2,4-triazoline-3-thiones in sodium hydroxide solutions.

- Desai, N. C., & Somani, H. K. (2015).

-

Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[11][12][14]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 251-262. Retrieved from [Link]

- Al-Ghorbani, M., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.

-

Matiichuk, V., et al. (2021). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 26(16), 4983. Retrieved from [Link]

-

Bohrium. (2009). synthesis-and-evaluation-of-4-amino-5-phenyl-4h-1-2-4-triazole-3-thiol-derivatives-as-antimicrobial-agents. Retrieved from [Link]

-

Tretyakov, B. A., et al. (2021). ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top) and 5-Phenyl-1,3,4-thiadiazol-2-amine (bottom). ResearchGate. Retrieved from [Link]

-

Sharma, R., & Kumar, S. (2017). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 33(3), 1361-1369. Retrieved from [Link]

- Nanjan, M. J., et al. (2023). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH.

-

SpectraBase. (n.d.). 4H-1,2,4-triazole-3-thiol, 4-phenyl-5-(phenylmethyl)-. Retrieved from [Link]

-

Prachand, S., et al. (2018). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[11][12][14] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.

Sources

- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 6. researchgate.net [researchgate.net]

- 7. ijsr.net [ijsr.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 10. elar.urfu.ru [elar.urfu.ru]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

biological activities of 4,5-disubstituted 1,2,4-triazole-3-thiols

An In-Depth Technical Guide to the Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-thiols

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its presence in a wide array of pharmacologically active compounds.[1] This guide focuses on a specific, highly versatile subclass: 4,5-disubstituted 1,2,4-triazole-3-thiols. These compounds exist in a thiol-thione tautomerism, a key feature contributing to their diverse biological activities. We will explore the core synthesis, mechanisms of action, and structure-activity relationships (SAR) across several therapeutic areas, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory applications. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven insights into this potent class of heterocyclic compounds.

The 1,2,4-Triazole-3-thiol Scaffold: Synthesis and Significance

The therapeutic versatility of 4,5-disubstituted 1,2,4-triazole-3-thiols stems from a robust and accessible synthetic pathway, allowing for extensive structural diversification at the N-4 and C-5 positions. This flexibility is crucial for tuning the molecule's physicochemical properties and optimizing its interaction with various biological targets.

Core Synthesis Pathway: A Self-Validating System

The most common and efficient method for synthesizing the 4,5-disubstituted 1,2,4-triazole-3-thiol core is a two-step process.[2][3] The causality is straightforward: an acid hydrazide is first condensed with a substituted isothiocyanate to form a 1,4-disubstituted thiosemicarbazide intermediate. This intermediate is then subjected to a base-catalyzed intramolecular dehydrative cyclization to yield the target triazole.[4][5] The choice of base (commonly sodium hydroxide) and reaction conditions are critical for ensuring efficient ring closure.[5]

Caption: General synthesis workflow for 4,5-disubstituted 1,2,4-triazole-3-thiols.

Experimental Protocol: Synthesis of 4-Cyclohexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

This protocol is adapted from established methodologies and serves as a representative example.[2]

Part A: Synthesis of 1-Benzoyl-4-cyclohexylthiosemicarbazide

-

Reaction Setup: Dissolve benzoyl hydrazide (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Reagent Addition: Add cyclohexyl isothiocyanate (1 equivalent) to the solution.

-

Reaction Conditions: Heat the mixture under reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazide intermediate.

Part B: Cyclization to 4-Cyclohexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

-

Reaction Setup: Suspend the 1-benzoyl-4-cyclohexylthiosemicarbazide intermediate (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 8%).

-

Reaction Conditions: Heat the mixture under reflux for 4-5 hours until the evolution of hydrogen sulfide ceases and a clear solution is obtained.

-

Work-up and Purification: Cool the reaction mixture and filter to remove any impurities. Acidify the filtrate with dilute hydrochloric acid to precipitate the crude product. The solid is then filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure product.

-

Characterization: Confirm the structure using FT-IR, ¹H-NMR, and elemental analysis. The absence of a carbonyl (C=O) absorption and the appearance of C=S and N-H absorptions in the IR spectrum are indicative of successful cyclization.[2]

Antimicrobial Activities: A Dual Threat

Derivatives of 4,5-disubstituted 1,2,4-triazole-3-thiol are potent antimicrobial agents, exhibiting both antibacterial and antifungal properties.[2][6]

Antifungal Mechanism: Targeting Ergosterol Synthesis

The most well-documented mechanism of action for 1,2,4-triazole-based antifungal agents is the potent inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][7] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that regulates fluidity and integrity.[1] The N-4 nitrogen of the triazole ring coordinates with the heme iron atom at the active site of CYP51, preventing the enzyme from converting lanosterol to ergosterol.[1] The resulting depletion of ergosterol and accumulation of toxic methylated sterols disrupt the fungal cell membrane's structure and function, leading to fungal cell death.[1]

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Antibacterial Activity

These compounds have demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[7][8] The mechanism can vary, but some derivatives are known to inhibit essential enzymes like dihydrofolate reductase (DHFR) or interfere with cell wall synthesis by inhibiting glucosamine-6-phosphate synthase.[8]

Data and Protocols

Table 1: Representative Antimicrobial Activity

| Compound ID | Substituent (R¹) | Substituent (R²) | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|---|---|

| 36 | 4-nitrophenyl | 4-aminophenyl | S. aureus | 0.264 mM | [8] |

| 1a-g | Nalidixic acid moiety | Various aryl | P. aeruginosa | 16 | [8] |

| 4c | Pyridin-4-yl | 4-hydroxyphenyl | S. aureus | 16 | [9] |

| 4e | Pyridin-4-yl | 4-bromophenyl | E. coli | 25 |[9] |

Experimental Protocol: Agar Well Diffusion Assay [2]

-

Preparation: Prepare Mueller-Hinton agar plates and inoculate them uniformly with a standardized suspension of the test bacterium.

-

Well Creation: Aseptically punch wells (e.g., 6 mm diameter) into the agar.

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound, dissolved in a suitable solvent like DMSO at a specific concentration, into each well.

-

Controls: Use a solvent control (DMSO) and a positive control (standard antibiotic).

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Measurement: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.

Anticancer Properties: A Multi-Target Approach

1,2,4-triazole-3-thiol derivatives have emerged as promising anticancer agents that act through a variety of mechanisms.[10][11] Their efficacy has been demonstrated against numerous human cancer cell lines, including breast, colon, lung, and melanoma.[12][13]

Mechanisms of Action

Unlike their focused antifungal activity, the anticancer effects of these triazoles are diverse:

-

Kinase Inhibition: Many cellular signaling pathways crucial for cancer cell proliferation and survival are regulated by kinases. Certain triazole derivatives have been identified as potent inhibitors of kinases like VEGFR-2, PIM kinases, and others, thereby blocking these pathways.[7][11]

-

Enzyme Inhibition: They can inhibit other key enzymes such as methionine aminopeptidase 2 (MetAP2), which is involved in angiogenesis.[7]

-

Cell Cycle Arrest & Apoptosis: Some compounds have been shown to arrest the cell cycle at various phases and induce programmed cell death (apoptosis) in cancer cells.

-

Inhibition of Cell Migration: Recent studies have shown that these derivatives can inhibit the migration of cancer cells, a critical step in metastasis.[11]

Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.

Data and Protocols

Table 2: Representative In Vitro Anticancer Activity

| Compound ID | Substituent (R¹) | Substituent (R²) | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| TP6 | Pyridin-3-yl | 4-bromobenzylthio | B16F10 (Melanoma) | 41.12 | [13] |

| 112c | Coumarin moiety | 4-chlorophenyl | HCT 116 (Colon) | 4.36 | [14] |

| 5a | Phenyl | Hexyl | Brine Shrimp Lethality | 129.62 µg/mL | [2][4] |

| 6d | 4-methylphenyl | Cyclohexyl | Brine Shrimp Lethality | 81.56 µg/mL |[2][4] |

Experimental Protocol: MTT Cytotoxicity Assay [13]

-

Cell Seeding: Seed cancer cells (e.g., B16F10) in a 96-well plate at a density of approximately 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized triazole derivatives for a specified period (e.g., 48 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: Calculate the cell viability percentage relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anticonvulsant Activity: Modulating Neuronal Excitability

A significant number of 4,5-disubstituted 1,2,4-triazole-3-thiols have demonstrated potent anticonvulsant activity in preclinical models.[15][16] These compounds show promise for treating epilepsy, with some derivatives exhibiting greater potency and faster onset of action than established antiepileptic drugs like valproate.[17][18]

Evaluation and Structure-Activity Relationship (SAR)

The primary screening for anticonvulsant activity is typically conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice.[15] The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.

SAR studies have provided critical insights. For instance, the presence of a substituent, particularly an electron-withdrawing group like a halogen, at the para position of a phenyl ring attached to the triazole nucleus often enhances anticonvulsant activity.[17]

Table 3: Representative Anticonvulsant Activity (MES Test)

| Compound ID | Substituent (R¹) | Substituent (R²) | ED₅₀ (mg/kg) | Time of Peak Effect (min) | Reference |

|---|---|---|---|---|---|

| 3a | 4-fluorophenyl | 3-chlorophenyl | 35.2 | 15 | [17] |

| TP-427 | (Not specified) | (Not specified) | 40.9 - 64.9 | 15 | [18] |

| 11a | (Not specified) | (Not specified) | 50.8 | - | [15] |

| Valproic Acid | (Standard Drug) | - | ~195 | - |[17] |

Experimental Protocol: Maximal Electroshock (MES) Test

-

Animal Preparation: Use adult mice, fasted overnight but with free access to water.

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses. A control group receives the vehicle.

-

Induction of Seizure: At the time of predicted peak effect (e.g., 15-60 minutes post-administration), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Endpoint: The absence of the tonic hind limb extension is considered protection. The ED₅₀ (the dose that protects 50% of the animals) is then calculated.

Anti-inflammatory Properties

Several 1,2,4-triazole derivatives have been reported to possess significant anti-inflammatory activity.[19][20] This is often evaluated using the carrageenan-induced rat paw edema model, a standard test for acute inflammation.

The mechanism is believed to involve the inhibition of prostaglandin synthesis through the blockade of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).[19] Notably, some synthesized triazole compounds have shown a greater percentage of edema inhibition than the standard drug ibuprofen.[19]

Table 4: Representative Anti-inflammatory Activity

| Compound ID | Substituent (R¹) | Substituent (R²) | % Inhibition of Edema (at 50 mg/kg) | Reference |

|---|---|---|---|---|

| 3 | Phenyl, with sulfonyl group | (Not specified) | 53% | [19] |

| Ibuprofen | (Standard Drug) | - | 46% |[19] |

Conclusion and Future Perspectives

The 4,5-disubstituted 1,2,4-triazole-3-thiol scaffold is a remarkably versatile and pharmacologically significant structure. The ease of synthesis and potential for diversification at multiple positions provide a robust platform for developing novel therapeutic agents. The broad spectrum of demonstrated biological activities—including potent antifungal, multi-mechanistic anticancer, rapid-acting anticonvulsant, and significant anti-inflammatory properties—underscores the immense potential of this chemical class.

Future research should focus on lead optimization to enhance potency and selectivity while minimizing toxicity. Exploring multi-target compounds, such as those combining anticonvulsant and antioxidant properties, could offer new therapeutic strategies for complex diseases like pharmacoresistant epilepsy.[18] As our understanding of the specific molecular targets deepens, the rational design of next-generation 4,5-disubstituted 1,2,4-triazole-3-thiols will undoubtedly pave the way for new and effective medicines.

References

-

Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A. and Muhammad, S. (2013) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. [Link]

-

Plech, T., Wujec, M., Siwek, A., Kosikowska, U., & Malm, A. (2011). Studies on the Anticonvulsant Activity and Influence on GABA-ergic Neurotransmission of 1,2,4-Triazole-3-thione-Based Compounds. Molecules, 16(12), 10251-10266. [Link]

-

Joshi, S. D., Vagdevi, H. M., Vaidya, V. P., & Gadaginamath, G. S. (2012). Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. Current Research in Pharmaceutical Sciences, 2(1), 1-6. [Link]

-

Rostom, S. A., Ashour, H. M., El-Din, N. N., & El-fattah, H. A. (2010). Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives. Archiv der Pharmazie, 343(4), 224-231. [Link]

-

Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. [Link]

-

Wieczorek, P., & Gzella, A. (2022). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 27(15), 4983. [Link]

-

Bhat, M. A., Al-Omar, M. A., & Ansari, M. A. (2016). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Tropical Journal of Pharmaceutical Research, 15(7), 1511-1518. [Link]

-

Plech, T., Łuszczki, J. J., Wujec, M., & Siwek, A. (2020). 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. International Journal of Molecular Sciences, 21(7), 2616. [Link]

-

Sabale, P. M., & Mehta, P. (2014). Synthesis, antibacterial and antifungal activity of novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 150-153. [Link]

-

Samelyuk, Y., & Kaplaushenko, A. (2021). Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. ScienceRise: Pharmaceutical Science, (3 (31)), 33-40. [Link]

-

Oleshchuk, O., & Shcherbyna, R. (2016). Screening Investigation of Novel 1,2,4-Triazole-3-Thione Derivatives on Anticonvulsant Activity. Journal of Applied Pharmaceutical Science, 6(11), 195-198. [Link]

-

Wang, S., Li, Y., & Zhang, Y. (2017). Recent developments on triazole nucleus in anticonvulsant compounds: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1030-1049. [Link]

-

Demianenko, D., Fotina, T., Fotin, A., Parchenko, V., & Karpun, Y. (2024). Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. Folia Medica, 66(3), 485-492. [Link]

-

Bektaş, H., Karaali, N., & Demirbaş, N. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 12(2), 264-275. [Link]

-

Fares, M., Aboutabl, M. E., El-Sayed, N., & El-Sabbagh, O. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 29(11), 2533. [Link]

-

Yaseen, M., Shahid, W., Ashraf, M., Saleem, M., Muzaffar, S., Aziz-Ur-Rehman, & Rehman, A. U. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Journal of Population Therapeutics and Clinical Pharmacology, 31(1), 1-15. [Link]

-

Tozkoparan, B., Gökhan, N., & Aktay, G. (2000). Studies on 1,2,4-Triazole Derivatives as Potential Anti-Inflammatory Agents. Archiv der Pharmazie, 333(1), 4-8. [Link]

-

Parlak, A. E. (2022). Anticancer Properties of 1,2,4-Triazoles. International Journal of Scientific Research and Management, 10(01), 1-13. [Link]

-

Samelyuk, Y., & Kaplaushenko, A. (2023). Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine: science and practice, 16(4), 365-371. [Link]

-

El-Sayed, N. A., El-Bendary, E. R., & El-Ashry, E. S. H. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(11), 3196. [Link]

-

El-Gamal, M. I., Anbar, H. S., & Al-Said, M. S. (2021). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Organic Chemistry, 25(1), 1-20. [Link]

-

Osipov, V., & Osipova, V. (2024). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 29(1), 213. [Link]

-

Kumar, A., & Sharma, S. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 79(1), 93-104. [Link]

-

Singh, S., Kumar, R., & Kumar, A. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(1), 1-6. [Link]

-

Kumar, R., & Singh, P. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 94, 103423. [Link]

-

Wujec, M., Cieslak, M., & Paneth, A. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5345. [Link]

-

Al-Omaim, W. S., El-Sayed, W. A., & Ali, O. M. (2022). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. ResearchGate. [Link]

-

Wolkenberg, S. E., Zhao, Z., & Lindsley, C. W. (2021). Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles: high affinity and selective somatostatin receptor-4 agonists for Alzheimer's disease treatment. Bioorganic & Medicinal Chemistry Letters, 39, 127921. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. connectjournals.com [connectjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. isres.org [isres.org]

- 13. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 14. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 17. mdpi.com [mdpi.com]

- 18. 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Login | Current Research in Pharmaceutical Sciences [crpsonline.com]

- 20. researchgate.net [researchgate.net]

tautomeric forms of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

An In-depth Technical Guide to the Tautomeric Forms of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

Abstract